Tadalafil Impurity B
Overview
Description
Tadalafil Impurity B is a chemical compound that is often encountered as a byproduct during the synthesis of Tadalafil, a medication used to treat erectile dysfunction. This impurity is significant in the pharmaceutical industry as it can affect the purity and efficacy of the final product. Understanding its properties, synthesis, and behavior is crucial for ensuring the quality of Tadalafil.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tadalafil Impurity B can be synthesized through various methods. One common approach involves the acetylation of a precursor compound using acetic anhydride in dimethylformamide (DMF) as a solvent . This method is preferred due to its simplicity and the high purity of the resulting impurity.
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process typically includes steps such as heating, reflux, and vacuum concentration to isolate the impurity .
Chemical Reactions Analysis
Types of Reactions
Tadalafil Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: This involves replacing one functional group with another, commonly using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, chloroacetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces simpler, hydrogenated compounds .
Scientific Research Applications
Tadalafil Impurity B has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to monitor the purity of Tadalafil.
Biology: Researchers study its biological activity to understand its effects and potential toxicity.
Medicine: It helps in the development of safer and more effective pharmaceutical formulations.
Industry: The impurity is used in quality control processes to ensure the consistency and safety of Tadalafil production
Mechanism of Action
The mechanism of action of Tadalafil Impurity B is not as well-studied as that of Tadalafil itself. it is believed to interact with similar molecular targets, such as phosphodiesterase type-5 (PDE-5). This interaction can affect the levels of cyclic guanosine monophosphate (cGMP), leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Sildenafil Impurity A
- Vardenafil Impurity C
- Avanafil Impurity D
Uniqueness
Tadalafil Impurity B is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it is often used as a benchmark for the synthesis and quality control of Tadalafil. Its distinct properties make it a valuable tool in pharmaceutical research and development .
By understanding this compound in detail, researchers and industry professionals can ensure the production of high-quality Tadalafil, ultimately benefiting patients who rely on this medication.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRJNDUNSMFZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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